3-[(Z)-octadec-9-enoxy]propan-1-ol
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Overview
Description
3-[(Z)-octadec-9-enoxy]propan-1-ol is a chemical compound with the molecular formula C21H42O2 and a molecular weight of 326.557 g/mol . It is also known by several synonyms, including PPG-23 Oleyl ether and Polypropylene glycol monooleylether . This compound is characterized by its density of 0.876 g/cm³ and a boiling point of 436.5°C at 760 mmHg . It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(Z)-octadec-9-enoxy]propan-1-ol can be achieved through several methods. One approach involves the selective formation of propan-1-ol from propylene via a chemical looping approach . This method utilizes silver- and gold-based catalysts supported on SrFeO3-δ perovskite, which are characterized using techniques such as X-ray diffraction and electron microscopy . The reaction involves passing propylene over the catalyst material to generate oxygenated products, with oxygen provided via the reduction of the catalyst support . Another method involves the ethylenation of aldehydes to produce 3-propanal derivatives, which can then be reduced to 3-propanol derivatives .
Chemical Reactions Analysis
3-[(Z)-octadec-9-enoxy]propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 1-propanol to propionic acid can be achieved using hydrogen peroxide as a reagent . The compound can also participate in substitution reactions, where the hydroxyl group is replaced by other functional groups under specific conditions . The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
3-[(Z)-octadec-9-enoxy]propan-1-ol has numerous applications in scientific research. It is used in the development of hydrophobic deep eutectic solvents for the recovery of alcohols from aqueous solutions . These solvents are composed of terpenes and 10-undecenoic acid and are used for liquid-liquid separation of hydroalcoholic mixtures . The compound is also utilized in the formulation of various industrial products, including lubricants, coatings, and personal care products .
Mechanism of Action
The mechanism of action of 3-[(Z)-octadec-9-enoxy]propan-1-ol involves its interaction with molecular targets and pathways within biological systems. As a primary alcohol, it can participate in various biochemical reactions, including oxidation and reduction processes . The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function . Additionally, it can form hydrogen bonds with other molecules, influencing their stability and reactivity.
Comparison with Similar Compounds
3-[(Z)-octadec-9-enoxy]propan-1-ol can be compared with other similar compounds, such as propan-1-ol and propan-2-ol. While propan-1-ol is a primary alcohol with a simple structure, this compound has a more complex structure due to the presence of the octadec-9-enoxy group . This structural difference imparts unique chemical properties to this compound, such as higher boiling point and hydrophobicity . Other similar compounds include PPG-20 Oleyl ether and Polypropylene glycol oleyl ether, which share similar chemical structures and properties .
Properties
CAS No. |
52581-71-2 |
---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
3-[(E)-octadec-9-enoxy]propan-1-ol |
InChI |
InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,22H,2-8,11-21H2,1H3/b10-9+ |
InChI Key |
RHEFZZHALQVVFD-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOCCCO |
SMILES |
CCCCCCCCC=CCCCCCCCCOCCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCCO |
Related CAS |
52581-71-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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